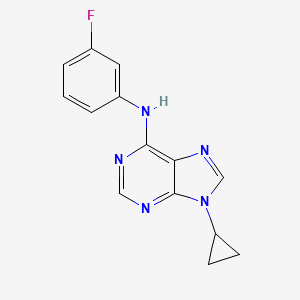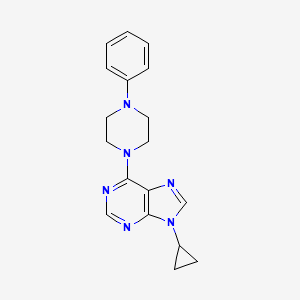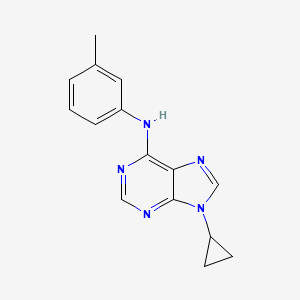
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine, commonly known as CPFP, is a purine derivative that has been extensively studied for its potential as a therapeutic agent for a variety of diseases. CPFP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, CPFP has been investigated for its potential as an inhibitor of enzyme activity and as a potential therapeutic agent for neurological disorders.
科学的研究の応用
CPFP has been extensively studied for its potential as a therapeutic agent for a variety of diseases. CPFP has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, CPFP has been investigated for its potential as an inhibitor of enzyme activity and as a potential therapeutic agent for neurological disorders. CPFP has also been studied for its potential as a drug-delivery agent, as it has been found to be able to penetrate the blood-brain barrier.
作用機序
The exact mechanism of action of CPFP is not fully understood. However, it is believed that CPFP acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. Additionally, CPFP has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPFP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that CPFP has anti-inflammatory, anti-cancer, and anti-microbial effects. In vivo studies have shown that CPFP has neuroprotective effects and can reduce the symptoms of neurological disorders. Additionally, CPFP has been found to reduce the levels of certain inflammatory markers in the blood, such as C-reactive protein.
実験室実験の利点と制限
CPFP has several advantages and limitations for use in laboratory experiments. The major advantage of CPFP is its relatively low cost and easy availability. Additionally, CPFP is relatively stable and does not require complex synthesis methods. However, CPFP does have some limitations, such as its relatively short half-life, which can make it difficult to study its effects over long periods of time. Additionally, CPFP can be toxic at high doses and should be used with caution.
将来の方向性
Given the wide range of biological activities of CPFP, there are numerous potential future directions for research. One potential direction is to investigate the potential of CPFP as a therapeutic agent for neurological disorders. Additionally, research could be conducted to explore the potential of CPFP as a drug-delivery agent, as it has been found to be able to penetrate the blood-brain barrier. Furthermore, research could be conducted to investigate the potential of CPFP as an inhibitor of enzyme activity, as well as its potential as an anti-cancer agent. Finally, research could be conducted to investigate the effects of CPFP on the immune system and its potential as an anti-inflammatory agent.
合成法
CPFP can be synthesized by a variety of methods, including the use of cyclopropylboronic acid and a fluorinated phenyl group. The synthesis of CPFP is typically carried out in a two-step process, in which the cyclopropylboronic acid is first reacted with a fluorinated phenyl group to form a boronate ester. This boronate ester is then reacted with a purine base to form CPFP. This two-step process is typically carried out in a solution of dichloromethane or toluene, and the reaction is typically completed within 30 minutes.
特性
IUPAC Name |
9-cyclopropyl-N-(3-fluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKXDLJBABVQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)

![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)